molecular formula C17H15NO B8582541 (3-(2-Aminonaphthalen-1-yl)phenyl)methanol

(3-(2-Aminonaphthalen-1-yl)phenyl)methanol

Cat. No.: B8582541
M. Wt: 249.31 g/mol
InChI Key: NRRGRDJNKMTYQT-UHFFFAOYSA-N
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Description

(3-(2-Aminonaphthalen-1-yl)phenyl)methanol is an organic compound that features a hydroxyl group attached to a phenyl ring, which is further connected to a naphthalene ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Aminonaphthalen-1-yl)phenyl)methanol typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.

    Reduction: The nitro group in 2-nitronaphthalene is reduced to form 2-aminonaphthalene.

    Friedel-Crafts Alkylation: 2-Aminonaphthalene undergoes Friedel-Crafts alkylation with benzyl chloride to form 3-(2-aminonaphthalen-1-yl)phenylmethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Aminonaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 3-(2-aminonaphthalen-1-yl)benzophenone.

    Reduction: Formation of 3-(2-aminonaphthalen-1-yl)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(2-Aminonaphthalen-1-yl)phenyl)methanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-(2-Aminonaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminonaphthalen-1-yl)benzophenone
  • 3-(2-Aminonaphthalen-1-yl)phenylmethane
  • 2-(2-Aminonaphthalen-1-yl)phenol

Uniqueness

(3-(2-Aminonaphthalen-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

[3-(2-aminonaphthalen-1-yl)phenyl]methanol

InChI

InChI=1S/C17H15NO/c18-16-9-8-13-5-1-2-7-15(13)17(16)14-6-3-4-12(10-14)11-19/h1-10,19H,11,18H2

InChI Key

NRRGRDJNKMTYQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 13.2 g (50 mmol) of 3-(2-aminonaphthalen-1-yl)benzoic acid in 300 ml of THF is added dropwise to a solution of 3.8 g (100 mmol) of lithium aluminium hydride in 500 ml of THF. When the addition is complete, the mixture is stirred under reflux for a further 2 h and allowed to cool, 4 ml of water, 4 ml of 15% by weight NAOH solution and 12 ml of water are then added dropwise, the mixture is stirred for a further 30 min., the precipitated salts are filtered off with suction and washed three times with 100 ml of THF each time, and the THF is removed in vacuo. Yield: 11.2 g (90 mmol), 89.8%; purity according to 1H-NMR about 95%.
Name
3-(2-aminonaphthalen-1-yl)benzoic acid
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

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